molecular formula C11H7ClFNO B13218391 5-Chloro-2-(3-fluorophenyl)pyridin-3-ol

5-Chloro-2-(3-fluorophenyl)pyridin-3-ol

Cat. No.: B13218391
M. Wt: 223.63 g/mol
InChI Key: RRQMKQCLSHVOLD-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenyl)pyridin-3-ol is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-fluorophenyl)pyridin-3-ol typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids, which react to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorophenyl groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7ClFNO/c12-8-5-10(15)11(14-6-8)7-2-1-3-9(13)4-7/h1-6,15H

InChI Key

RRQMKQCLSHVOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

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